molecular formula C18H21NO3 B4538359 3-ethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide

3-ethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide

Cat. No. B4538359
M. Wt: 299.4 g/mol
InChI Key: QDUPEIMKORJMQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "3-ethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide" involves several key steps, starting from basic organic building blocks. A common approach might involve the condensation of suitable aniline derivatives with benzoyl chloride in an aqueous medium, followed by subsequent alkylation reactions to introduce the ethoxy and methoxy groups. For example, a related synthesis involves the condensation of 3-hydroxyaniline with benzoyl chloride, followed by O-alkylation with different alkyl halides (Abbasi et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including "3-ethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide," can be characterized using techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy. These analyses reveal the spatial arrangement of atoms within the molecule and provide insight into its stereochemistry and conformation. For a similar benzamide compound, X-ray diffraction analysis indicated a triclinic crystallization system, with detailed lattice constants provided (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives, including the compound , can undergo various chemical reactions, reflecting their reactivity and chemical properties. These reactions include nucleophilic substitutions, electrophilic additions, and coupling reactions, which can be used to further modify the molecule or synthesize related compounds. For instance, the synthesis of N-(3-hydroxyphenyl)benzamide and its derivatives involves O-alkylation reactions under reflux conditions (Abbasi et al., 2014).

Physical Properties Analysis

The physical properties of "3-ethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide," such as melting point, solubility, and crystalline structure, can be determined experimentally. These properties are influenced by the molecular structure and intermolecular forces within the compound. For related compounds, single-crystal X-ray diffraction techniques have been employed to study the crystalline structure, revealing specific lattice parameters and crystallization systems (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties of benzamide derivatives are largely determined by their functional groups and molecular structure. These properties include acidity/basicity, reactivity towards various reagents, and the ability to form hydrogen bonds and other non-covalent interactions. Detailed computational studies, such as density functional theory (DFT) calculations, can provide insights into the electronic properties, such as HOMO and LUMO energies, and predict reactivity patterns (Demir et al., 2015).

properties

IUPAC Name

3-ethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-22-16-9-6-8-15(13-16)18(20)19-12-11-14-7-4-5-10-17(14)21-2/h4-10,13H,3,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUPEIMKORJMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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